molecular formula C27H28N2O5S2 B605183 2-Hydroxy-N,N,N-trimethylethan-1-aminium (Z)-4-(5-((3-benzyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoate CAS No. 2055362-74-6

2-Hydroxy-N,N,N-trimethylethan-1-aminium (Z)-4-(5-((3-benzyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoate

Cat. No.: B605183
CAS No.: 2055362-74-6
M. Wt: 524.7 g/mol
InChI Key: GOWDQYRMBCOOJR-JHMJKTBASA-M
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

ADH-503 is synthesized through a series of chemical reactions involving the formation of a choline salt of (Z)-Leukadherin-1. The synthetic route typically involves the reaction of (Z)-Leukadherin-1 with choline chloride under controlled conditions to form the desired compound . The reaction conditions include maintaining a specific temperature and pH to ensure the formation of the choline salt.

Industrial Production Methods

The industrial production of ADH-503 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as crystallization and chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

ADH-503 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: ADH-503 can be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions include various derivatives of ADH-503, which can be used for further research and development .

Scientific Research Applications

ADH-503 has a wide range of scientific research applications, including:

Properties

IUPAC Name

4-[5-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoate;2-hydroxyethyl(trimethyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO4S2.C5H14NO/c24-20-19(29-22(28)23(20)13-14-4-2-1-3-5-14)12-17-10-11-18(27-17)15-6-8-16(9-7-15)21(25)26;1-6(2,3)4-5-7/h1-12H,13H2,(H,25,26);7H,4-5H2,1-3H3/q;+1/p-1/b19-12-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWDQYRMBCOOJR-JHMJKTBASA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCO.C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)[O-])SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)CCO.C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)C(=O)[O-])/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055362-74-6
Record name ADH-503
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055362746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ADH-503
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17133
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ADH-503
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THN3VQ67CA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-N,N,N-trimethylethan-1-aminium (Z)-4-(5-((3-benzyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoate
Customer
Q & A

Q1: What is the mechanism of action of ADH-503 and how does it affect the tumor microenvironment?

A1: ADH-503 acts as a partial agonist of CD11b, an integrin highly expressed on myeloid cells like macrophages. By binding to CD11b, ADH-503 modulates the function of these cells within the tumor microenvironment (TME). Specifically, ADH-503 has been shown to:

  • Reprogram tumor-associated macrophages (TAMs): Instead of promoting tumor growth and immunosuppression, TAMs treated with ADH-503 adopt a phenotype that supports anti-tumor immunity. []
  • Reduce the infiltration of immunosuppressive myeloid cells: This includes reducing the recruitment of myeloid-derived suppressor cells (MDSCs) and other inhibitory immune cells into the TME. []
  • Enhance dendritic cell responses: Dendritic cells are crucial for initiating T cell responses, and ADH-503 treatment improves their ability to present tumor antigens and activate anti-tumor T cells. []

Q2: What are the preclinical findings regarding the combination of ADH-503 with other cancer therapies?

A2: Preclinical studies using mouse models of pancreatic ductal adenocarcinoma (PDAC) have demonstrated promising results:

  • Synergy with chemotherapy and radiotherapy: ADH-503 treatment enhanced the efficacy of both chemotherapy and radiation therapy, leading to improved tumor control. []
  • Sensitization to checkpoint blockade: PDAC is typically resistant to checkpoint inhibitors, but combining ADH-503 with anti-PD-1 therapy rendered these tumors sensitive, resulting in significant tumor regression. [, ]
  • Improved anti-tumor T cell responses: Treatment with ADH-503 in combination with other therapies led to increased infiltration of anti-tumor T cells into the TME and enhanced their activity. []

Q3: What is the significance of developing a 3D tumor microenvironment model for studying ADH-503?

A: Traditional 2D cell culture systems fail to accurately recapitulate the complex architecture and cellular interactions present within the TME. A 3D model, like the star-shaped poly(ethylene glycol)–heparin hydrogel matrix described in one of the research papers [], offers several advantages:

  • Mimicking tumor complexity: The 3D model incorporates multiple cell types found in the TME, including pancreatic cancer cells, cancer-associated fibroblasts, and myeloid cells, providing a more realistic representation of the tumor. []

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